[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate
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Overview
Description
[4,4’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate is a complex organometallic compound. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the fields of photocatalysis and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands, 2-(2,4-difluorophenyl)pyridine and 4,4’-bis(trifluoromethyl)-2,2’-bipyridine, are synthesized separately.
Complex Formation: The ligands are then reacted with iridium trichloride hydrate in the presence of a base, such as sodium carbonate, to form the iridium complex.
Anion Exchange: The final step involves the exchange of chloride ions with hexafluorophosphate ions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Light, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized iridium complexes, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a photocatalyst in various organic reactions. Its ability to absorb light and transfer energy makes it an excellent candidate for photoredox catalysis .
Biology
In biological research, the compound is explored for its potential in bioimaging and photodynamic therapy. Its luminescent properties allow for the visualization of biological processes at the cellular level .
Medicine
The compound’s photophysical properties are also being investigated for therapeutic applications, such as targeted cancer treatments where light activation can induce localized effects .
Industry
In the industrial sector, [4,4’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate is used in the production of OLEDs. Its ability to emit light efficiently makes it a valuable material for display technologies .
Mechanism of Action
The mechanism of action of this compound involves its ability to absorb light and undergo electronic transitions. Upon light absorption, the compound enters an excited state, which can then transfer energy to other molecules or undergo chemical reactions. This process is facilitated by the unique electronic structure of the iridium complex and its ligands .
Comparison with Similar Compounds
Similar Compounds
- [2,2’-Bipyridine]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate
- [5,5’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate
Uniqueness
Compared to similar compounds, [4,4’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate is unique due to its enhanced photophysical properties. The presence of trifluoromethyl groups increases its stability and efficiency in light-emitting applications .
Properties
Molecular Formula |
C34H18F10IrN4+ |
---|---|
Molecular Weight |
864.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2.2C11H6F2N.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-6H;2*1-4,6-7H;/q;2*-1;+3 |
InChI Key |
QRVMGONWDKBGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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